molecular formula C25H29NO4 B068883 (R)-N-Benzyl-1-(4-methoxyphenyl)propan-2-amine (S)-2-hydroxy-2-phenylacetate CAS No. 188690-84-8

(R)-N-Benzyl-1-(4-methoxyphenyl)propan-2-amine (S)-2-hydroxy-2-phenylacetate

Cat. No. B068883
M. Wt: 407.5 g/mol
InChI Key: PDWPSGIFFIAUNQ-HQGDCIDMSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical reactions including esterification, reductive amination, and catalytic processes. For instance, related compounds have been synthesized via esterification of phloretin and acetic anhydride, revealing insights into potential synthesis pathways for the compound (Wang & Xu, 2022).

Molecular Structure Analysis

Molecular structures of similar compounds synthesized via Schiff bases reduction route have been reported, indicating the presence of asymmetric units and intermolecular hydrogen bonding which are critical for understanding the molecular conformation and interactions (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

Chemical reactions involving these compounds include hydrolysis, oxidation, and cyclization. For example, reactions leading to the formation of benzofurans from benzoic acids highlight the reactivity and potential pathways for functionalization of related compounds (Epsztajn, Jóźwiak, & Szcześniak, 1993).

Physical Properties Analysis

The physical properties of related compounds are influenced by their molecular structures. For instance, the presence of intermolecular hydrogen bonds and secondary interactions play a significant role in stabilizing the molecular conformation, which is crucial for understanding the physical characteristics and stability of the compound (Ajibade & Andrew, 2021).

Chemical Properties Analysis

The chemical properties, such as reactivity and selectivity in reactions, are determined by the functional groups present in the molecule. For example, the synthesis and activity of compounds with similar structures have been studied to understand their potential as intermediates in the synthesis of more complex molecules (Yuan & Bador, 1976).

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthetic Intermediate : The compound serves as an intermediate in the synthesis of optically active compounds, such as (R,R)-formoterol, an important bronchodilator used in treating asthma and chronic obstructive pulmonary disease. A simple route starting from d-alanine was reported to synthesize this optical active intermediate with a 65% overall yield, highlighting its significance in pharmaceutical synthesis (Wei Fan et al., 2008).

  • Material Modification : Research on radiation-induced poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels modified through condensation reactions with various amines, including this compound, showed enhanced thermal stability and promising antibacterial and antifungal activities. This application is crucial for medical applications, suggesting the compound's role in developing new materials with improved properties (H. M. Aly & H. L. A. El-Mohdy, 2015).

Pharmacological and Biological Studies

  • Analytical Toxicology : A study on new psychoactive substances, including derivatives of this compound, used LC-high resolution-MS/MS to identify metabolites in rat urine and human liver S9 incubates. This research is fundamental for forensic and clinical toxicology, aiding in the detection and understanding of the metabolism of new psychoactive substances (A. Caspar et al., 2017).

Material Science and Engineering

  • Polymer Modification : The functional modification of PVA/AAc hydrogels through condensation with amine compounds, including derivatives of this chemical, demonstrated potential for medical applications due to their higher thermal stability and biological activity. This suggests the compound's versatility in enhancing material properties for specific applications (H. M. Aly & H. L. A. El-Mohdy, 2015).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Proper handling, storage, and disposal procedures should be followed to minimize risks .

Future Directions

The synthesis and study of new compounds is a key part of advancing fields like medicinal chemistry and materials science. Future research could explore the synthesis of this compound, its properties, and potential applications .

properties

IUPAC Name

(2R)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine;(2S)-2-hydroxy-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO.C8H8O3/c1-14(18-13-16-6-4-3-5-7-16)12-15-8-10-17(19-2)11-9-15;9-7(8(10)11)6-4-2-1-3-5-6/h3-11,14,18H,12-13H2,1-2H3;1-5,7,9H,(H,10,11)/t14-;7-/m10/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWPSGIFFIAUNQ-HQGDCIDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC2=CC=CC=C2.C1=CC=C(C=C1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)OC)NCC2=CC=CC=C2.C1=CC=C(C=C1)[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70704866
Record name (2S)-Hydroxy(phenyl)acetic acid--(2R)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N-Benzyl-1-(4-methoxyphenyl)propan-2-amine (S)-2-hydroxy-2-phenylacetate

CAS RN

188690-84-8
Record name (2S)-Hydroxy(phenyl)acetic acid--(2R)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-Hydroxy(phenyl)acetic acid (2R)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZN9PQ5TVC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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